molecular formula C18H13Cl2N3S B11445340 6-chloro-2-(5-chlorothiophen-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-2-(5-chlorothiophen-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11445340
M. Wt: 374.3 g/mol
InChI Key: FPWBWYSHFHLEFQ-UHFFFAOYSA-N
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Description

6-chloro-2-(5-chlorothiophen-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-chlorothiophen-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(5-chlorothiophen-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6-chloro-2-(5-chlorothiophen-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-chlorothiophen-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C18H13Cl2N3S

Molecular Weight

374.3 g/mol

IUPAC Name

6-chloro-2-(5-chlorothiophen-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H13Cl2N3S/c1-11-4-2-3-5-13(11)21-18-17(14-7-8-15(20)24-14)22-16-9-6-12(19)10-23(16)18/h2-10,21H,1H3

InChI Key

FPWBWYSHFHLEFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(S4)Cl

Origin of Product

United States

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